Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methyl ester group at the 2-position, a hydroxyl group at the 4-position, and a partially saturated indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Fischer Indole Synthesis: : One common method to synthesize indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions. For Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate, the starting materials could include 4-hydroxyphenylhydrazine and methyl pyruvate, reacting under acidic conditions to form the desired indole derivative .
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Pictet-Spengler Reaction: : Another method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. This method can be adapted to introduce the hydroxyl and ester functionalities at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis or Pictet-Spengler reaction for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone-like structures. Common oxidizing agents include potassium permanganate or chromium trioxide .
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Reduction: : The compound can be reduced at the ester group to form the corresponding alcohol. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can introduce various substituents .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the behavior of indole derivatives in biological systems. Its hydroxyl and ester groups make it a useful probe for investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical research utilizes this compound as a building block for synthesizing potential drug candidates. Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active indole moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyindole-2-carboxylate: Lacks the dihydro component, making it more aromatic and less flexible.
Methyl 2,3-dihydro-1H-indole-2-carboxylate: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
4-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid: Has a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to its combination of a hydroxyl group, a methyl ester, and a partially saturated indole ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Biological Activity
Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.202 g/mol
- SMILES Notation : COC(=O)C1=C(C=CC=N1)C(=O)O
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiviral Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings include:
Modification | Effect on Activity |
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Hydroxyl Group at Position 4 | Enhances binding affinity to target enzymes |
Carboxyl Group at Position 2 | Increases solubility and bioavailability |
Alkyl Substituents | Modulate potency against specific targets |
Case Studies
- Antiviral Studies :
- Anticancer Research :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Binding : Its ability to mimic natural substrates allows it to bind effectively to various receptors, modulating physiological responses.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-4,8,11-12H,5H2,1H3 |
InChI Key |
MDOBAIQGRXOKAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC=C2O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.